HIV-enhancer binding protein EP2
Description
Classification and Molecular Identity as a Zinc Finger Transcription Factor
HIVEP2 is classified as a zinc finger transcription factor. sfari.orgontosight.ai These proteins are characterized by the presence of zinc finger domains, which are structural motifs that bind to specific DNA sequences, thereby controlling the transcription of genes. sfari.orgbiogps.org The HIVEP2 protein is a member of the HIVEP family of proteins, which are all involved in various cellular processes, including immune responses and cell growth. ontosight.ai
The structure of the HIVEP2 protein includes two widely separated regions of zinc finger motifs, a stretch of highly acidic amino acids, and a serine/threonine-rich sequence, collectively known as the ZAS domain. sfari.org This unique structure allows HIVEP2 to bind to the DNA sequence 5′-GGGACTTTCC-3′ found in the enhancer elements of both viral and cellular gene promoters, thereby regulating their transcription. nih.gov
Historical Context of Discovery and Nomenclature
The discovery of HIVEP2 is rooted in the study of the human immunodeficiency virus (HIV). nih.gov It was initially identified as a protein that binds to the enhancer region of HIV-1, hence the name HIV-enhancer binding protein EP2. nih.govnih.gov This binding activity suggested a role for the protein in the replication of the virus. wikigenes.org Specifically, the expression of HIVEP2 mRNA was found to be significantly increased in Jurkat T cells when stimulated by mitogens and phorbol (B1677699) esters, indicating its potential involvement in HIV production from latently infected T cells. wikigenes.org
Over the years, HIVEP2 has been identified and studied under various names, leading to a complex nomenclature. These different names often arose from its discovery in different contexts or its association with different cellular processes.
| Nomenclature | Origin/Context |
| HIVEP2 | Human Immunodeficiency Virus Type I Enhancer Binding Protein 2; discovered for its role in binding to the HIV-1 enhancer. nih.govnih.gov |
| MBP-2 | Major Histocompatibility Complex-Binding Protein 2; identified for its binding to an enhancer of major histocompatibility complex (MHC) class I genes. wikigenes.org |
| MIBP1 | c-Myc Intron Binding Protein 1; recognized for its interaction with the c-myc gene. ontosight.ai |
| ZAS2 | A name associated with its zinc finger and acidic/serine-rich domains. ontosight.ai |
| Schnurri-2 | Another name given to the protein. nih.gov |
| ZNF40B | An alternative designation. ontosight.ai |
Fundamental Role in Eukaryotic Gene Expression
Beyond its initial association with HIV, HIVEP2 has a much broader and more fundamental role in eukaryotic gene expression. biogps.orgmedlineplus.govstorymd.com As a transcription factor, it controls the activity of numerous genes involved in a wide array of biological processes. medlineplus.gov The protein is most abundantly found in the brain, where it regulates genes crucial for brain growth and development. medlineplus.govmedlineplus.gov
HIVEP2's regulatory functions extend to the immune system, where it is involved in the function of immune cells. medlineplus.gov It also plays a part in bone remodeling, the process by which old bone is broken down and new bone is formed. medlineplus.gov Furthermore, HIVEP2 is implicated in the regulation of cell growth and proliferation through its interaction with other transcription factors like c-MYC. ontosight.ai It also regulates genes involved in the immune response, such as the major histocompatibility complex (MHC) class II genes. ontosight.ai Research has also linked HIVEP2 to the regulation of the somatostatin (B550006) receptor (SSTR-2) and genes within the NF-kB pathway. frontiersin.org
Properties
CAS No. |
138930-35-5 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Synonyms |
HIV-enhancer binding protein EP2 |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Hivep2 Function
Organization of Functional Domains: ZAS, Zinc Finger Motifs, and Acidic Regions
The functionality of HIVEP2 is rooted in its distinct modular architecture, the hallmark of which is the ZAS domain. sfari.orgwikipedia.org This domain is not a single contiguous region but is composed of several conserved functional motifs distributed throughout the large protein. genecards.orgwikipedia.org The key components of the HIVEP2 architecture are detailed below.
ZAS Domain : This overarching structural domain is characteristic of the HIVEP family and is a composite of zinc finger motifs, an acidic region, and a serine/threonine-rich sequence. maayanlab.cloudnih.govwikipedia.org The coordinated action of these subdomains is essential for the protein's role in transcriptional regulation.
Zinc Finger Motifs : HIVEP2 contains two widely separated clusters of C2H2-type zinc fingers. nih.govwikipedia.orgnih.gov These motifs are crucial for the protein's ability to bind to DNA in a sequence-specific manner. nih.govkarger.com A zinc finger is a small protein structural motif that is stabilized by the coordination of one or more zinc ions, creating a finger-like protrusion that can make specific contacts with DNA. youtube.com
Acidic Region : The protein features a stretch of highly acidic amino acids. genecards.orgsfari.org Such regions in transcription factors are often implicated in protein-protein interactions and can contribute to the activation or repression of transcription.
Serine/Threonine-Rich Region : HIVEP2 also contains a sequence rich in serine and threonine residues. genecards.orgsfari.orgmaayanlab.cloud These regions are common sites for post-translational modifications, such as phosphorylation, which can dynamically regulate protein activity and function. nih.gov
The following table summarizes the key functional domains within the HIVEP2 protein.
Structural Basis of DNA Recognition and Binding Specificity
The ability of HIVEP2 to regulate specific genes is fundamentally dependent on its capacity to recognize and bind to precise DNA sequences within enhancer and promoter regions. nih.gov This specificity is primarily conferred by its zinc finger domains. nih.gov
HIVEP2 binds specifically to the 10-base pair DNA sequence 5'-GGGACTTTCC-3'. genecards.orgnih.govproteinatlas.org This consensus sequence is recognized as a kappa-B (κB) motif, a critical regulatory element found in the enhancers of numerous viruses, including Human Immunodeficiency Virus type 1 (HIV-1), Simian Virus 40 (SV40), and Cytomegalovirus (CMV). genecards.orgwikipedia.orgproteinatlas.orgjensenlab.org Furthermore, related sequences are present in the enhancers of many cellular genes, such as those for the class I major histocompatibility complex (MHC), the interleukin-2 (B1167480) receptor, and the somatostatin (B550006) receptor II. genecards.orgproteinatlas.orgjensenlab.org Research has also shown that HIVEP2 can target other sequences, such as the intronic sequence GTGGCTTTCT of the SLC6A3 gene, which encodes the dopamine (B1211576) transporter. nih.govresearchgate.net
The structural basis for this specific recognition lies in the interaction between the zinc finger motifs and the DNA double helix. youtube.comnih.gov The finger-like projections of these domains insert into the major groove of the DNA, allowing amino acid residues on the surface of the fingers to form hydrogen bonds and other non-covalent interactions with the edges of the DNA bases. youtube.com The presence of two separate clusters of zinc fingers in HIVEP2 suggests a "two-handed" binding model, where the protein makes contact with two distinct sites on the DNA. embopress.org This bipartite binding significantly increases the affinity and specificity of the interaction, allowing for precise regulation of target genes. embopress.org
Table 2: DNA Binding Characteristics of HIVEP2
| Feature | Description |
|---|---|
| Primary Binding Motif | 5'-GGGACTTTCC-3' (κB motif). genecards.orgnih.govwikipedia.org |
| Viral Gene Targets | Enhancers of HIV-1, SV40, CMV. genecards.orgproteinatlas.orgjensenlab.org |
| Cellular Gene Targets | Enhancers of Class I MHC, Interleukin-2 receptor, Somatostatin receptor II, SLC6A3. genecards.orgjensenlab.orgnih.gov |
| Binding Mechanism | Zinc finger domains interact with the major groove of DNA. youtube.com |
| Binding Model | Potential for a "two-handed" binding model involving two zinc finger clusters binding to bipartite DNA elements. embopress.org |
Characterization of Serine/Threonine-Rich Sequences and Potential Regulatory Roles
Beyond its DNA-binding domains, the functionality of HIVEP2 is also governed by regions that are targets for cellular signaling pathways. The protein contains a notable serine/threonine (Ser/Thr)-rich sequence, a common feature in transcription factors that allows for regulation via post-translational modifications (PTMs). genecards.orgsfari.orgmaayanlab.cloud
These Ser/Thr-rich regions are primary sites for phosphorylation and O-GlcNAcylation, two key PTMs that can modulate a protein's activity, stability, subcellular localization, and interactions with other proteins. The regulation of HIVEP2 is linked to its role in the NF-κB pathway. nih.gov Studies on HIVEP2, under its alias MIBP1, have shown that its primary function is to downregulate NF-κB target genes. nih.gov This repressive activity is modulated by O-linked β-N-acetylglucosamine (O-GlcNAc) transferase (OGT), an enzyme that attaches O-GlcNAc moieties to serine and threonine residues.
A specific 154-amino acid region within HIVEP2 has been identified as necessary for its interaction with OGT and for its subsequent O-GlcNAcylation. nih.gov This indicates that the Ser/Thr-rich domain acts as a regulatory hub, integrating signals from cellular metabolic states (via OGT) to fine-tune the transcriptional output of HIVEP2. This modulation of HIVEP2's repressive effect on the NF-κB pathway highlights a sophisticated mechanism for controlling inflammatory and immune responses. nih.gov The induction of HIVEP2 mRNA expression in T-cells following treatment with mitogens further supports the idea that its activity is tightly controlled by signaling cascades that rely on serine/threonine modifications.
Genomic Context and Expression Dynamics of Hivep2
Transcriptional Regulation of the HIVEP2 Gene
The HIVEP2 protein is a member of a family of large zinc finger-containing transcription factors. genecards.orgsfari.org Its structure includes a ZAS domain, which is characterized by two widely separated zinc finger motifs, an acidic region, and a serine/threonine-rich sequence. genecards.orgsfari.org This structure enables it to function as a transcription factor that binds to specific DNA sequences and controls the expression of other genes. medlineplus.gov
HIVEP2 specifically recognizes and binds to the DNA sequence 5'-GGGACTTTCC-3'. nih.govuniprot.orgjensenlab.org This sequence is found in the enhancer elements of numerous cellular and viral genes. genecards.orguniprot.orgjensenlab.org By binding to these sites, HIVEP2 can either activate or repress gene transcription, depending on the cellular context and the specific gene promoter.
Research has identified several key developmental and signaling pathways regulated by HIVEP2:
NF-κB Pathway: HIVEP2 is known to repress the transcription of genes within the NF-κB pathway, which is essential for neuronal development, function, and survival. nih.govnih.gov Upregulation of NF-κB target genes in the absence of HIVEP2 suggests a role in controlling inflammation in the brain. nih.gov
c-Myc Pathway: The protein also represses the transcription of c-myc, a fundamental transcription factor that governs cell growth, differentiation, and apoptosis. nih.govfrontiersin.orgnih.gov
Somatostatin (B550006) Receptor Signaling: In contrast to its repressive roles, HIVEP2 enhances the expression of the somatostatin receptor type II (SSTR-2). nih.govfrontiersin.org It collaborates with the initiator-binding protein TCF4 to bind to a site in the SSTR-2 promoter, thereby activating its transcription. nih.gov
Dopaminergic Regulation: HIVEP2 acts as a dopaminergic transcriptional regulator by targeting an intronic sequence in the SLC6A3 gene, which encodes the dopamine (B1211576) transporter. This action activates the gene's expression. nih.gov
The regulation of the HIVEP2 gene itself is complex and can be influenced by various cellular signals. For instance, certain microRNAs, such as miR-186, miR-210, and miR-222, have been shown to directly regulate the human HIVEP2 gene, which can impact viral replication processes like that of HIV-1. nih.gov
Cell Type-Specific and Tissue-Specific Expression Patterns
The expression of HIVEP2 varies across different tissues and cell types, with notable abundance in the brain and immune cells. medlineplus.govivami.com This pattern aligns with its known roles in neurodevelopment and immune system function. medlineplus.govnih.gov
Brain Expression: HIVEP2 is highly expressed in the brain, particularly in the frontal cortex and hippocampus. nih.govfrontiersin.orgnih.gov This high level of expression is consistent with the significant neurological consequences observed with mutations in the HIVEP2 gene, which lead to intellectual disability and developmental delays. medlineplus.govmedlineplus.gov Within the brain, its expression is enhanced in both excitatory and inhibitory neurons. proteinatlas.org It is also found in various other brain regions, including the basal ganglia, cerebellum, and thalamus. proteinatlas.orgproteinatlas.org The protein is found in both the cytoplasm and nuclei of dopamine neurons. nih.govnih.gov
T-cell Expression: HIVEP2 is expressed in T-cells and is implicated in their function. uniprot.orgjensenlab.orgproteinatlas.org Studies have identified HIVEP2 as a novel regulator of human regulatory T (Treg) cell identity, where it is important for mediating immunosuppression. nih.gov In murine models, the protein is crucial for the positive selection of thymocytes. nih.gov The Human Protein Atlas reports RNA expression in T-cells, further supporting its role in the immune system. proteinatlas.org
General Tissue Distribution: While prominent in the brain and immune cells, HIVEP2 shows broad, non-specific expression across a wide range of tissues. proteinatlas.org RNA sequencing data indicates its presence in numerous tissues, including skeletal muscle, heart muscle, skin, liver, and kidney, although generally at lower levels than in the brain. sinobiological.comproteinatlas.orgxenbase.org
| Tissue/Cell Type | Expression Level | Source(s) |
|---|---|---|
| Brain (Overall) | High | nih.govsinobiological.commedlineplus.govivami.com |
| - Frontal Cortex | High | nih.govfrontiersin.orgnih.gov |
| - Hippocampus | High | nih.govfrontiersin.orgnih.gov |
| - Excitatory Neurons | Enhanced | proteinatlas.org |
| - Inhibitory Neurons | Enhanced | proteinatlas.org |
| T-cells | Detected | proteinatlas.orgnih.govproteinatlas.org |
| Skeletal Muscle | Detected | sinobiological.comproteinatlas.org |
| Tonsil | Detected | proteinatlas.org |
| Spleen | Detected | proteinatlas.org |
| Lymph Node | Detected | proteinatlas.org |
Inducible Expression by Mitogens and Phorbol (B1677699) Esters in T-cell Lines
The expression of the HIVEP2 gene in T-cells is not static but can be induced by specific stimuli. Notably, its expression is upregulated by mitogens and phorbol esters in T-cell lines. sinobiological.com This inducibility suggests a role for HIVEP2 in the process of T-cell activation. sinobiological.comuniprot.orgjensenlab.org
Mitogens, such as phytohemagglutinin, are substances that trigger cell division (mitosis) in lymphocytes. Their stimulation of T-cells initiates a cascade of transcriptional events leading to proliferation and differentiation. nih.gov The activation of T-cells via the T-cell receptor (TCR)/CD3 complex involves signaling pathways that can lead to the activation of specific genes. nih.govnih.gov
Phorbol esters, like tetradecanoylphorbol acetate (B1210297) (TPA), are known to cause differentiation in human T-leukemic cell lines. nih.gov They can induce the expression of various genes, including those for the interleukin-2 (B1167480) (IL-2) receptor and other T-cell-specific transcription factors, by activating signaling pathways such as those involving protein kinase C (PKC). nih.govnih.gov The induction of HIVEP2 by these agents places it among the genes that respond to activation signals in T-cells, potentially playing a key part in orchestrating the subsequent genetic programs for T-cell function. sinobiological.comuniprot.org
Hivep2 As a Key Regulator of Cellular and Viral Gene Transcription
Mechanisms of Sequence-Specific DNA Binding to Enhancer Elements
HIVEP2 belongs to the ZAS family of proteins, which are characterized by a unique protein structure known as the ZAS domain. This domain consists of two widely separated C2H2 zinc finger motifs, a region rich in acidic amino acids, and a serine/threonine-rich sequence. nih.govnih.gov These structural features are central to HIVEP2's ability to bind to specific DNA sequences within the enhancer regions of various genes, thereby controlling their transcription.
Interaction with GGGACTTTCC Consensus Sequences
The primary mechanism by which HIVEP2 recognizes its target genes is through the sequence-specific binding of its zinc finger domains to a κB-motif with the consensus sequence 5'-GGGACTTTCC-3'. nih.gov This sequence is a well-established binding site for HIVEP2 and is found in the enhancer elements of numerous viral and cellular promoters. The zinc finger domains of HIVEP2 are structured to fit into the major groove of the DNA at these specific sequences, allowing for stable and specific interactions that are fundamental to its function as a transcription factor.
Binding to Enhancer Elements of Viral Promoters (e.g., SV40, CMV, HIV-1)
HIVEP2 was initially identified through its ability to bind to the enhancer region of the Human Immunodeficiency Virus type 1 (HIV-1). genecards.org The enhancer of the HIV-1 Long Terminal Repeat (LTR) contains binding sites for HIVEP2, which are crucial for the regulation of viral gene expression. genecards.org In addition to HIV-1, HIVEP2 also binds to the enhancer elements of other viral promoters, including those of the Simian Virus 40 (SV40) and Cytomegalovirus (CMV). genecards.org Research indicates that overexpression of HIVEP2 can upregulate the SV40 promoter. nih.gov The interaction with these viral promoters highlights the role of HIVEP2 in the life cycle of these viruses, influencing their replication and pathogenesis.
Association with Enhancer Elements of Cellular Promoters (e.g., MHC Class I, Interleukin-2 (B1167480) Receptor, Somatostatin (B550006) Receptor II, Interferon-beta)
Beyond its role in regulating viral genes, HIVEP2 binds to the enhancer elements of a wide range of cellular promoters, underscoring its importance in normal cellular function. These include genes critical for the immune response, such as the Major Histocompatibility Complex (MHC) Class I genes and the Interleukin-2 (IL-2) receptor gene. genecards.orgwikipedia.org The promoters of these genes contain sequences homologous to the κB-motif, facilitating their regulation by HIVEP2.
Furthermore, HIVEP2 is a key activator of the somatostatin receptor type II (SSTR-2) gene. nih.govnih.gov It interacts with a TC-rich element in the SSTR-2 promoter, and its expression pattern in the brain overlaps with that of SSTR-2, particularly in the frontal cortex and hippocampus. nih.gov This interaction is crucial for the spatially and temporally regulated expression of SSTR-2 in the brain. nih.gov HIVEP2 also binds to the enhancer element of the interferon-beta (IFN-β) gene, a critical cytokine in the innate immune response. genecards.org The IFN-β promoter contains binding sites for various transcription factors, including those of the NF-κB family, which share binding motifs with HIVEP2. invivogen.com
Modulation of Basal and Induced Gene Expression
HIVEP2 functions as a dual regulator, capable of both activating and repressing gene transcription, thereby modulating both the baseline (basal) and stimulated (induced) levels of gene expression. nih.govmedlineplus.gov This dual functionality allows it to fine-tune cellular responses to various stimuli and maintain homeostasis.
Loss-of-function mutations in HIVEP2 are associated with intellectual disability and developmental delay, suggesting that a sufficient level of functional HIVEP2 protein is necessary for normal brain growth and development through the regulation of several key developmental genes. medlineplus.gov For instance, HIVEP2 activates the expression of the somatostatin receptor II (SSTR-2), a gene with a restricted expression pattern that is crucial for neurotransmission and cell growth. nih.govnih.gov In this context, HIVEP2 contributes to the basal and tissue-specific expression of SSTR-2. nih.gov
Conversely, HIVEP2 is known to repress the transcription of other genes, such as the proto-oncogene c-Myc and genes within the NF-κB pathway. nih.govnih.gov By repressing these genes, HIVEP2 can control cell growth, differentiation, and inflammatory responses. nih.gov The repression of NF-κB target genes is a key mechanism by which HIVEP2 modulates induced gene expression, particularly in the context of an immune response. nih.gov For example, in T-cells, HIVEP2 is induced by mitogens and phorbol (B1677699) esters, suggesting a role in the induced expression of genes during T-cell activation. genecards.org The survival of memory T-helper cells is dependent on the action of HIVEP2 on NF-κB. nih.gov
The table below summarizes the regulatory effects of HIVEP2 on a selection of its target gene promoters.
| Target Gene Promoter | Regulatory Effect of HIVEP2 |
| Somatostatin Receptor II (SSTR-2) | Activation nih.govnih.gov |
| c-Myc | Repression nih.govnih.gov |
| NF-κB pathway genes | Repression nih.govnih.gov |
| Simian Virus 40 (SV40) | Activation nih.gov |
Functional Similarities and Distinctions with Related Transcription Factors (e.g., HIV-EP1, NF-κB Family)
HIVEP2 is part of the HIVEP family of transcription factors, which also includes HIVEP1 and HIVEP3. These proteins share structural similarities, particularly in their DNA-binding domains, and consequently recognize similar DNA sequences. nih.gov However, they also exhibit functional distinctions.
Both HIVEP1 and HIVEP2 have been identified as negative regulators of the NF-κB signaling pathway. nih.govnih.govnih.gov Studies on HIVEP1 show that it acts as a repressor of NF-κB activity in response to bacterial agonists, thereby inhibiting proinflammatory reactions. nih.govnih.gov Similarly, HIVEP2 represses the transcription of NF-κB target genes, and knockout mouse models of HIVEP2 show chronic inflammation in the brain due to the upregulation of these genes. nih.gov This suggests a shared function among HIVEP family members in controlling inflammation by dampening NF-κB signaling.
The relationship between HIVEP2 and the NF-κB family of transcription factors is complex. While they both bind to the κB-motif, their functional outcomes can be opposing. NF-κB is a primary activator of inflammatory and immune responses. biorxiv.org In contrast, HIVEP2 often acts to repress these same pathways. nih.govnih.gov This suggests a model where HIVEP2 may compete with NF-κB for binding to κB sites in certain promoters, leading to transcriptional repression instead of activation. This competitive interaction provides a mechanism for the fine-tuning of immune and inflammatory gene expression.
The table below outlines the key functional characteristics of HIVEP2 and its related transcription factors.
| Transcription Factor | Primary DNA Binding Motif | Primary Function in Relation to NF-κB Pathway |
| HIVEP2 | 5'-GGGACTTTCC-3' (κB-motif) nih.gov | Repressor nih.govnih.gov |
| HIVEP1 | κB-motif nih.govnih.gov | Repressor nih.govnih.gov |
| NF-κB | κB-motif biorxiv.org | Activator biorxiv.org |
Interactions and Roles of Hivep2 in Human Immunodeficiency Virus Type 1 Hiv 1 Pathobiology
Influence on HIV-1 Long Terminal Repeat (LTR) Activity and Proviral Transcription
Human Immunodeficiency Virus Type I Enhancer Binding Protein 2 (HIVEP2) is a transcription factor that plays a significant role in the regulation of HIV-1 gene expression. medlineplus.govsinobiological.com It specifically binds to a DNA sequence, 5'-GGGACTTTCC-3', located within the enhancer region of the HIV-1 Long Terminal Repeat (LTR). sinobiological.com This binding is crucial as the LTR acts as the promoter for viral gene transcription, and its activity is a key determinant of the rate of viral replication. nih.govmdpi.comyoutube.com
The expression of HIVEP2 mRNA is notably induced by mitogens and phorbol (B1677699) esters in T cells. nih.govwikigenes.org This suggests that HIVEP2 is involved in the activation of HIV-1 production from latently infected T cells, where the virus can remain dormant for extended periods. nih.govwikigenes.org The regulation of HIV-1 transcription is a complex process involving various cellular factors that bind to the LTR. mdpi.com HIVEP2 is one such factor that contributes to the intricate control of proviral transcription. sinobiological.comnih.gov The activity of the LTR is influenced by the interplay of these factors, which can either enhance or suppress viral gene expression. mdpi.com
Following integration into the host genome, the HIV-1 provirus's transcriptional activity is regulated at both transcriptional and post-transcriptional levels. nih.gov The initial phase of infection is characterized by the production of regulatory proteins, which then amplify viral gene expression. nih.govnih.gov The site of proviral integration within the host genome also has a dominant effect on the transcriptional activity of the latent virus. biorxiv.org HIVEP2's interaction with the LTR enhancer highlights its role as a host factor that can modulate this process, potentially influencing the switch between latent and productive infection. nih.govwikigenes.org
Reciprocal Regulation Between HIVEP2 and HIV-1 Viral Proteins (e.g., Nef-mediated Upregulation)
The interplay between host cellular factors and viral proteins is a critical aspect of the HIV-1 life cycle. While direct evidence for Nef-mediated upregulation of HIVEP2 is not explicitly detailed in the provided search results, the broader context of HIV-1 protein interactions with host factors suggests a complex regulatory network. The HIV-1 Nef protein is known to modulate the cellular environment to favor viral replication and immune evasion by interacting with a multitude of host proteins. nih.govnih.gov For instance, Nef interacts with adaptor protein complexes like AP-1 and AP-2, which are involved in protein trafficking, to downregulate cell surface receptors such as CD4 and MHC class I molecules. nih.govnih.gov
Given that HIVEP2 expression is induced by T-cell activation signals, and Nef is a potent modulator of T-cell activation pathways, it is plausible that Nef could indirectly influence HIVEP2 levels. nih.govwikigenes.org However, the precise mechanisms of this potential reciprocal regulation require further investigation. The existing literature does highlight the ability of other HIV-1 proteins, such as Vpr, to influence host gene expression, including the upregulation of specific microRNAs. nih.govplos.org This underscores the general strategy of the virus to manipulate host cellular machinery for its own benefit.
Post-Transcriptional Regulation of HIVEP2 Expression by Host MicroRNAs in HIV-1 Infection
Impact of miR-186, miR-210, and miR-222 on HIVEP2 Downregulation
During HIV-1 infection, the expression of several host microRNAs (miRNAs) is altered, leading to the post-transcriptional regulation of host genes, including HIVEP2. nih.govnih.gov Specifically, studies have shown that HIV-1 infection leads to the upregulation of miR-186, miR-210, and miR-222. nih.govnih.govresearchgate.net These miRNAs have been identified to target the 3' untranslated region (3' UTR) of HIVEP2 mRNA, resulting in its downregulation. nih.govnih.gov
Research has demonstrated a direct regulatory relationship, with miR-186 and miR-210 being potential regulators of HIVEP2. nih.gov The upregulation of these miRNAs in HIV-1 infected cells, such as the Sup-T1 T-cell line, has been correlated with a decrease in HIVEP2 protein levels. nih.govnih.gov While miR-222 has also been shown to be upregulated during HIV-1 infection and can downregulate viral expression, its direct, statistically significant impact on HIVEP2 in all tested contexts is still under investigation. nih.gov
The HIV-1 Vpr protein has been shown to induce the expression of miR-210-5p. nih.govplos.org Furthermore, inflammation, a hallmark of HIV-1 infection, can also influence the expression of these miRNAs. For example, tumor necrosis factor-alpha (TNF-α) can enhance the expression of miR-221 and miR-222. nih.gov
Implications for Viral Gene Expression and Replication Dynamics
The downregulation of HIVEP2 by miR-186, miR-210, and miR-222 has significant implications for the dynamics of HIV-1 gene expression and replication. nih.govnih.gov Since HIVEP2 is a positive regulator of HIV-1 LTR-driven transcription, its reduction would be expected to decrease viral gene expression. nih.govwikigenes.org Indeed, studies have shown that the overexpression of these miRNAs can lead to a decrease in HIV-1 expression and replication. nih.gov
Contribution to HIV-1 Latency Establishment and Reactivation Mechanisms
HIVEP2 is implicated in the mechanisms of HIV-1 latency and reactivation. wikigenes.org The expression of HIVEP2 mRNA is significantly increased following the treatment of Jurkat T cells with mitogens and phorbol esters, which are known activators of latent HIV-1. nih.govwikigenes.org This suggests that HIVEP2 plays a role in the reactivation of the virus from its dormant state within latently infected T cells. nih.govwikigenes.org
The establishment of HIV-1 latency is a major obstacle to curing the infection and is influenced by the site of proviral integration and the epigenetic state of the provirus. nih.govbiorxiv.orgnih.gov The HIV-1 LTR contains binding sites for numerous cellular transcription factors that regulate its activity. nih.govyoutube.com In a latent state, transcription from the LTR is typically repressed. nih.gov Upon cellular activation, transcription factors like NF-κB are activated and can bind to the LTR, initiating viral gene expression. youtube.comnih.gov
Given that HIVEP2 binds to the HIV-1 enhancer and its expression is induced upon T-cell activation, it is likely a key factor in the switch from latency to active viral production. nih.govwikigenes.org The downregulation of HIVEP2 by host miRNAs during active infection might represent a negative feedback loop to control viral replication. nih.govnih.gov Conversely, factors that upregulate HIVEP2 could contribute to the reactivation of latent proviruses, a "shock and kill" strategy being explored for HIV-1 eradication. researchgate.net
HIVEP2 as a Host Factor Modulating the Viral Life Cycle
HIVEP2 is a host factor that significantly modulates the HIV-1 life cycle. nih.govnih.gov As a transcription factor, its primary role is to bind to the enhancer region of the HIV-1 LTR and influence proviral transcription. sinobiological.comnih.gov This interaction places HIVEP2 at a critical control point in the viral life cycle, affecting the rate of viral gene expression and subsequent replication.
The expression and function of HIVEP2 are, in turn, regulated by both viral and host mechanisms. HIV-1 infection leads to the upregulation of specific microRNAs, such as miR-186 and miR-210, which then downregulate HIVEP2 expression, creating a feedback loop that can temper viral replication. nih.govnih.gov This demonstrates the complex interplay where the host attempts to control the virus, and the virus, in turn, manipulates the host cellular machinery.
The involvement of HIVEP2 in T-cell activation-induced viral production from latency further underscores its importance. nih.govwikigenes.org By participating in the reactivation of dormant proviruses, HIVEP2 is a key player in the persistence of the viral reservoir. wikigenes.org Therefore, HIVEP2 is not a passive component but an active participant in the dynamic struggle between HIV-1 and its host, influencing both active replication and the maintenance of latency. nih.govwikigenes.orgnih.gov
Compound and Gene Table
| Name | Type | Function/Role in Context |
| HIVEP2 | Protein (Transcription Factor) | Binds to the HIV-1 LTR enhancer to regulate proviral transcription. medlineplus.govsinobiological.comnih.gov |
| HIV-1 LTR | Viral Genetic Element | Promoter/enhancer region of the HIV-1 genome that controls viral gene expression. nih.govmdpi.com |
| Nef | HIV-1 Viral Protein | Modulates the host cellular environment to enhance viral replication and immune evasion. nih.govnih.gov |
| miR-186 | microRNA | Upregulated during HIV-1 infection; downregulates HIVEP2 expression. nih.govnih.gov |
| miR-210 | microRNA | Upregulated during HIV-1 infection; downregulates HIVEP2 expression. nih.govnih.gov |
| miR-222 | microRNA | Upregulated during HIV-1 infection; implicated in the regulation of viral expression. nih.govnih.govnih.gov |
| Vpr | HIV-1 Viral Protein | Induces the expression of miR-210-5p. nih.govplos.org |
| NF-κB | Protein (Transcription Factor) | Plays a key role in the activation of HIV-1 transcription from the LTR. youtube.comnih.gov |
| CD4 | Protein (Cell Surface Receptor) | Primary receptor for HIV-1 entry into host cells. nih.govnih.gov |
| AP-1 | Protein Complex | Adaptor protein complex involved in protein trafficking; interacts with Nef. nih.gov |
| AP-2 | Protein Complex | Adaptor protein complex involved in protein trafficking; interacts with Nef. nih.gov |
| TNF-α | Cytokine | Pro-inflammatory cytokine that can enhance the expression of certain miRNAs. nih.gov |
Diverse Biological Functions of Hivep2 Beyond Viral Pathogenesis
Involvement in Fundamental Cellular Processes: Growth, Development, and Metastasis
HIVEP2 is deeply implicated in the intricate processes of cellular growth, development, and the spread of cancer (metastasis) through its function as a transcriptional regulator. sfari.orggenecards.org It exerts its influence by binding to specific DNA sequences, thereby controlling the expression of genes crucial for these processes. storymd.commedlineplus.gov
Research has highlighted HIVEP2's role in regulating key oncogenes and developmental pathways. For instance, it represses the transcription of c-Myc, a proto-oncogene that is essential for normal brain growth and development and also plays a role in cell growth, differentiation, and apoptosis. frontiersin.orgnih.gov This regulatory function underscores HIVEP2's importance in maintaining cellular homeostasis.
Furthermore, HIVEP2 is involved in bone remodeling, a continuous process of bone breakdown and formation, and adipogenesis, the process of fat cell formation. frontiersin.orgmedlineplus.govnih.gov Its influence on these fundamental developmental processes highlights its broad impact on organismal biology.
In the context of cancer, altered HIVEP2 expression has been observed in several malignancies. Down-regulation of HIVEP2 is a frequent event in breast cancer and may contribute to the development of the disease. nih.govjohnshopkins.edu Conversely, in triple-negative breast cancer (TNBC), HIVEP2 has been associated with a poor prognosis and is thought to promote tumor immune evasion by upregulating PD-L1 expression. uky.edu The role of HIVEP2 in cancer appears to be context-dependent, influencing tumor progression and metastasis through various mechanisms. sfari.orggenecards.org For instance, the physical characteristics of tumors, such as stiffness and low oxygen levels (hypoxia), can trigger a biological switch that promotes the formation of cancer stem cells, which are critical for metastasis. princeton.edu
| Cellular Process | Role of HIVEP2 | Key Interacting Factors/Pathways | Associated Conditions |
| Cell Growth & Proliferation | Transcriptional regulator, interacts with transcription factors like C-MYC. ontosight.ai | c-Myc nih.gov | Cancer nih.govjohnshopkins.edu |
| Development | Controls expression of genes for brain growth, bone remodeling, and adipogenesis. medlineplus.govfrontiersin.orgmedlineplus.gov | Somatostatin (B550006) receptor II (SSTR-2) nih.gov | HIVEP2-related intellectual disability storymd.com |
| Metastasis | Regulates genes involved in tumor progression and immune evasion. sfari.orguky.edu | PD-L1 uky.edu | Triple-Negative Breast Cancer uky.edu |
Role in Signal Transduction Pathways and Apoptosis Regulation
HIVEP2 is a significant player in various signal transduction pathways, thereby influencing cellular responses to external and internal cues, including the regulation of programmed cell death, or apoptosis. nih.govmdpi.com Its ability to modulate these pathways is central to its diverse biological functions.
A key pathway regulated by HIVEP2 is the Nuclear Factor-kappa B (NF-κB) pathway. HIVEP2 binds to the NF-κB binding site, repressing the transcription of NF-κB target genes. karger.com The NF-κB pathway is crucial for immunity, inflammation, and brain function, including synaptic plasticity and neuronal development. nih.gov Dysregulation of this pathway by faulty HIVEP2 can lead to chronic inflammation in the brain. nih.govkarger.com
HIVEP2 also influences the c-Myc and somatostatin receptor II (SSTR-2) signaling pathways. nih.gov By repressing c-Myc, HIVEP2 can control cell growth and apoptosis. frontiersin.org Conversely, it activates the expression of SSTR-2, a receptor involved in neurotransmission and cell growth regulation. nih.gov
In the context of apoptosis, HIVEP2's role is complex. In T-cells, it is essential for subduing the mitochondrial death pathway, thereby regulating T-cell development. nih.gov The survival of certain memory T-cells is also dependent on HIVEP2's action on NF-κB. nih.gov Apoptosis is a tightly regulated process involving a cascade of proteins, including the caspase family and the Bcl-2 family. nih.govcellsignal.comresearchgate.net HIVEP2's influence on pathways like NF-κB and c-Myc directly impacts the expression of pro- and anti-apoptotic genes. nih.gov
| Signaling Pathway | Effect of HIVEP2 | Cellular Outcome |
| NF-κB | Represses transcription of target genes nih.govkarger.com | Regulation of immunity, inflammation, and neuronal development nih.gov |
| c-Myc | Represses transcription nih.gov | Control of cell growth, differentiation, and apoptosis frontiersin.org |
| Somatostatin Receptor II (SSTR-2) | Activates expression nih.gov | Modulation of neurotransmission and cell growth nih.gov |
| Apoptosis Pathways | Subdues mitochondrial death pathway in thymocytes nih.gov | Regulation of T-cell development and survival of memory T-cells nih.gov |
HIVEP2 in T-cell Development and Activation Processes
HIVEP2 plays a critical and multifaceted role in the development and activation of T-cells, which are essential components of the adaptive immune system. nih.gov Its functions range from ensuring the survival of developing T-cells in the thymus to modulating the function of mature T-cells.
During T-cell development, specifically in CD4+CD8+ double-positive thymocytes, HIVEP2 is crucial for dampening the mitochondrial death pathway in response to T-cell antigen receptor signals. nih.gov This function is vital for the proper selection and maturation of T-cells. The absence of HIVEP2 can lead to impaired T-cell development. nih.gov
Furthermore, HIVEP2 is important for the activation and function of other immune cells like Natural Killer (NK) cells. nih.govnih.gov The survival of memory Th1 and Th2 cells, which are types of helper T-cells crucial for long-term immunity, also depends on the action of HIVEP2 on the NF-κB pathway. nih.gov In murine models, HIVEP2 (also known as Schnurri-2) has been shown to be a negative regulator in allergic airway inflammation by controlling T helper type 2 cell differentiation. nih.gov
Recent research has also uncovered a role for HIVEP2 in the function of regulatory T cells (Treg cells), which are critical for maintaining immune tolerance and preventing autoimmune diseases. nih.gov HIVEP2, in conjunction with another transcription factor, SATB1, co-regulates a gene network important for the immunosuppressive function of Treg cells. nih.gov
Associations with Chromatin Structure and Remodeling Complexes
HIVEP2, as a transcription factor, inherently interacts with chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells. nih.gov Its ability to bind to specific DNA sequences allows it to influence gene expression by altering the local chromatin structure, making genes more or less accessible to the transcriptional machinery. storymd.commedlineplus.gov
Chromatin structure is dynamic and regulated by various mechanisms, including the action of chromatin remodeling complexes. nih.govyoutube.com These complexes can reposition, evict, or restructure nucleosomes, the fundamental units of chromatin. nih.gov While direct physical interaction between HIVEP2 and specific chromatin remodeling complexes is an area of ongoing research, its function as a large zinc-finger protein that binds to DNA suggests it likely recruits or interacts with such complexes to exert its regulatory effects. sfari.orggenecards.orgnih.gov
The regulation of gene expression by HIVEP2 can involve epigenetic mechanisms. For instance, in breast cancer, the downregulation of HIVEP2 has been associated with changes in DNA methylation patterns within its own gene, suggesting a feedback loop involving epigenetic modifications. nih.gov The intricate interplay between transcription factors like HIVEP2 and the machinery that governs chromatin architecture is fundamental to the precise control of gene expression in health and disease. abcam.com
HIVEP2 Genetic Variants and Associated Cellular Dysfunctions (e.g., Neurodevelopmental and Immune Implications)
Deleterious genetic variants in the HIVEP2 gene are the cause of a neurodevelopmental disorder known as HIVEP2-related intellectual disability or Autosomal Dominant Intellectual Developmental Disorder 43. genecards.orgfrontiersin.orgsimonssearchlight.org These mutations, which are often spontaneous (de novo), typically lead to a loss of function of the HIVEP2 protein, resulting in haploinsufficiency. nih.govresearchgate.net
Neurodevelopmental Implications: The clinical features of HIVEP2-related disorder are primarily neurological and developmental. medlineplus.gov Individuals with pathogenic HIVEP2 variants often present with:
Moderate to severe intellectual disability and developmental delay. storymd.comnih.gov
Delayed motor skills, including sitting, standing, and walking, often with an unbalanced gait. medlineplus.gov
Significant speech and language impairment. nih.govmedlineplus.gov
Behavioral abnormalities such as hyperactivity, aggression, anxiety, and features of autism spectrum disorder. sfari.orgfrontiersin.orgmedlineplus.gov
Physical characteristics like weak muscle tone (hypotonia) and mild dysmorphic features. storymd.commedlineplus.gov
The underlying mechanism for these neurodevelopmental issues is thought to be the disruption of normal brain growth and development due to the altered expression of HIVEP2 target genes, including those in the NF-κB and c-Myc pathways. nih.govnih.gov Mouse models lacking Hivep2 exhibit cognitive and social impairments, anxiety-like behaviors, and hyperactivity, mirroring many of the human symptoms. nih.gov
Immune Implications: Given HIVEP2's role in immune regulation, its genetic variants can also lead to immune dysregulation. frontiersin.orgnih.gov The repression of NF-κB by HIVEP2 is critical for controlling inflammation. karger.com In Hivep2-knockout mice, the upregulation of NF-κB target genes leads to chronic inflammation in the brain, suggesting that immune dysregulation may contribute to the neurological symptoms observed in individuals with HIVEP2-related disorder. nih.govkarger.com This highlights a crucial link between the immune and nervous systems, mediated in part by HIVEP2.
| Clinical Feature | Description | Associated Cellular Dysfunction |
| Intellectual Disability | Moderate to severe cognitive impairment. storymd.comnih.gov | Altered expression of genes involved in brain growth and development. nih.govnih.gov |
| Developmental Delay | Delays in achieving motor and speech milestones. medlineplus.gov | Disrupted neuronal development and function. frontiersin.orgnih.gov |
| Behavioral Issues | Hyperactivity, anxiety, autism spectrum disorder features. sfari.orgmedlineplus.gov | Dysregulation of neurodevelopmental pathways and potential brain inflammation. nih.gov |
| Hypotonia | Weak muscle tone. storymd.commedlineplus.gov | Likely related to underlying neurological dysfunction. |
| Immune Dysregulation | Chronic brain inflammation in mouse models. nih.govkarger.com | Upregulation of NF-κB target genes due to loss of HIVEP2 repression. karger.com |
Post Translational Modifications and Regulatory Pathways of Hivep2
O-GlcNAcylation as a Modulator of HIVEP2 Activity and NF-κB Pathway Downregulation
While direct O-GlcNAcylation of HIVEP2 has not been extensively documented in current research, the protein is a known regulator of the Nuclear Factor-kappa B (NF-κB) pathway, which is itself subject to modulation by O-GlcNAcylation. nih.govnih.gov HIVEP2 represses the transcription of genes within the NF-κB pathway. nih.gov This is a critical function, as chronic inflammation in the brain, resulting from the upregulation of NF-κB target genes, is observed in Hivep2-knockout mice. nih.gov
The NF-κB pathway is a key regulator of immune and inflammatory responses. The activity of NF-κB is tightly controlled, in part by post-translational modifications such as O-GlcNAcylation. This process involves the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine or threonine residues of proteins. O-GlcNAcylation is a dynamic modification that can influence protein stability, localization, and interaction with other proteins.
Although direct evidence of HIVEP2 O-GlcNAcylation is pending, the established connection between HIVEP2 and the NF-κB pathway suggests a potential for indirect regulation. Given that HIVEP2 downregulates NF-κB and that O-GlcNAcylation is a known modulator of NF-κB signaling, further research is warranted to explore a potential tripartite relationship.
Interplay with Cellular Signaling Pathways Affecting HIVEP2 Function
HIVEP2 does not function in isolation; its activity is influenced by and, in turn, influences other critical cellular signaling pathways. Key among these are the c-Myc and somatostatin (B550006) receptor signaling pathways. frontiersin.orgnih.gov
c-Myc Pathway: HIVEP2 is known to repress the transcription of the c-myc gene. nih.gov The c-Myc protein is a powerful transcription factor that governs cell growth, proliferation, differentiation, and apoptosis. frontiersin.org By downregulating c-myc, HIVEP2 plays a role in controlling these fundamental cellular processes. The dysregulation of the c-Myc pathway is a hallmark of many cancers, highlighting the importance of regulatory proteins like HIVEP2.
Somatostatin Receptor Signaling: In contrast to its repressive role on the NF-κB and c-Myc pathways, HIVEP2 actively enhances the expression of the somatostatin receptor type II (SSTR-2). nih.govnih.gov HIVEP2 achieves this by binding with the initiator-binding protein TCF4 to a specific site in the SSTR-2 promoter, thereby activating its transcription. nih.gov Somatostatin receptors are involved in a wide range of physiological functions, including the regulation of hormone secretion and cell growth. The co-expression of HIVEP2 and SSTR-2 in the frontal cortex and hippocampus underscores the significance of this interaction in the brain. nih.govnih.gov
The table below summarizes the key signaling pathways regulated by HIVEP2 and the nature of the interaction.
| Signaling Pathway | Effect of HIVEP2 |
| NF-κB Pathway | Represses transcription nih.govnih.gov |
| c-Myc Pathway | Represses transcription nih.gov |
| Somatostatin Receptor II Pathway | Activates transcription nih.govnih.gov |
The intricate interplay of HIVEP2 with these signaling pathways highlights its central role as a transcriptional regulator with far-reaching effects on cellular function, particularly in the context of neurodevelopment and disease. nih.gov
Evolutionary Conservation and Comparative Biology of Hivep2
Analysis of Orthologous and Paralogous Sequences Across Species
HIVEP2 belongs to a family of large transcription factors characterized by two widely separated zinc finger clusters of the C2H2 type, a structure known as the ZAS domain. This family, which also includes HIVEP1 and HIVEP3, is involved in regulating growth and development. nih.gov The HIVEP2 gene is found in vertebrates, and its orthologs have been identified in various species, indicating a significant degree of evolutionary conservation. researchgate.netwikipedia.org
Analysis of orthologous sequences, such as those in humans and mice, reveals a high degree of conservation, particularly in the DNA-binding zinc finger domains. nih.gov This conservation underscores the protein's critical and long-standing role as a transcription factor. The mouse ortholog, Hivep2, has been instrumental in functional studies. For instance, Hivep2-knockout mice exhibit behavioral abnormalities, including hyperactivity, cognitive impairment, and anxiety, which aligns with symptoms observed in humans with HIVEP2 mutations. nih.govnih.gov These animal models confirm the protein's vital role in neurodevelopment. nih.gov
The HIVEP gene family itself arose from gene duplication events, leading to the paralogs HIVEP1, HIVEP2, and HIVEP3. nih.govgenecards.org HIVEP2 and its paralog HIVEP1 share significant homology in three main regions: the DNA-binding domain (metal-finger structure), a potential nuclear localization signal followed by a serine/threonine-rich region, and a cluster of acidic amino acids. nih.gov This structural similarity suggests a shared ancestral origin and, to some extent, overlapping functions.
| Species | Common Name | Gene Symbol | Genomic Location |
|---|---|---|---|
| Homo sapiens | Human | HIVEP2 | Chromosome 6q24.2 |
| Mus musculus | Mouse | Hivep2 | Chromosome 10 A2 |
Functional Divergence and Conservation Within the HIVEP Gene Family
The HIVEP gene family members (HIVEP1, HIVEP2, and HIVEP3) are all large transcription factors that bind to specific DNA sequences, most notably the κB-motif found in the enhancers of various viral and cellular genes. nih.govgenecards.orgnih.gov Their functions are conserved in several key biological processes, including immune responses, development, and cell growth regulation. nih.govnih.gov
Conserved Functions: All three HIVEP proteins act as transcriptional regulators. nih.gov Their shared ZAS domain structure allows them to recognize and bind to similar DNA sequences, such as the enhancer element 5'-GGGACTTTCC-3'. nih.govnih.gov This binding capability implicates them in the regulation of genes involved in:
Immune System: Regulating genes in the NF-κB pathway, which is crucial for immune cell development and function. nih.govfrontiersin.org
Development: Playing roles in the transcriptional control of genes essential for growth and differentiation. nih.gov HIVEP2, for example, is involved in bone remodeling and adipogenesis. nih.govfrontiersin.org
Brain Development: All members are expressed in the brain, with HIVEP2 being particularly abundant and critical for neurodevelopment. nih.govmedlineplus.gov It regulates the expression of multiple genes involved in brain growth and maturation. nih.govmedlineplus.gov
Functional Divergence: Despite their similarities, evidence points to functional divergence among the HIVEP paralogs. While they may bind to similar DNA motifs, their specific target genes and regulatory outcomes can differ. For example, HIVEP1 and HIVEP2 were initially identified through their binding to the HIV-1 enhancer, and both showed similar DNA-binding properties. nih.gov However, subsequent research has uncovered unique roles for HIVEP2.
A notable example of functional divergence is in the regulation of T-cells. Recent studies have identified HIVEP2 as a critical regulator of regulatory T (Treg) cell stability and immunosuppressive function, a role not previously ascribed to other family members. nih.gov Loss of Hivep2 in mouse models leads to specific immunological phenotypes, such as promoting T-helper 2 (TH2) cell skewing, highlighting a specialized function that has diverged from its paralogs. nih.gov Furthermore, HIVEP2 has been shown to co-regulate a distinct gene network with SATB1, which includes genes critical for Treg cell biology like TET2 and HIF1a. nih.gov This suggests that while the basic DNA-binding mechanism is conserved, the specific regulatory networks and ultimate biological roles of each HIVEP protein have specialized over evolutionary time.
| Function | HIVEP1 | HIVEP2 | HIVEP3 | Conservation Status |
|---|---|---|---|---|
| Binds κB-motif | Yes | Yes | Yes | Conserved |
| Regulates NF-κB pathway | Yes | Yes | Yes | Conserved |
| Role in Brain Development | Yes | Yes (Critical Role) | Yes | Conserved |
| Role in Bone Remodeling | - | Yes | - | Divergent/Specific |
| Role in Adipogenesis | - | Yes | - | Divergent/Specific |
| Regulates Treg Cell Stability | - | Yes | - | Divergent/Specific |
Advanced Methodological Approaches for Investigating Hivep2
Molecular Cloning and Recombinant Protein Expression Strategies
The investigation of HIVEP2 function often begins with the isolation and manipulation of its corresponding gene through molecular cloning. The full-length or specific domains of the HIVEP2 cDNA are cloned into various expression vectors for subsequent production of the protein. These recombinant proteins are essential for a multitude of in vitro studies.
Expression of recombinant HIVEP2 can be achieved in several systems, each with its own advantages. Bacterial systems, such as E. coli, are commonly used for high-yield production of HIVEP2 fragments, which can then be purified for use in DNA binding assays or for antibody generation. For studies requiring post-translational modifications, which can be critical for HIVEP2 function, mammalian expression systems are preferred. Services for producing recombinant HIVEP2 protein often utilize systems like bacterial, yeast, baculovirus-insect, and mammalian cells to ensure the protein is correctly folded and modified. nih.govnih.gov In research, cDNA clones of HIVEP2 have been used for overexpression studies in various cell lines to investigate its regulatory effects on target genes. nih.gov
Table 1: Strategies for HIVEP2 Cloning and Recombinant Expression
| Approach | Description | Common Applications |
| cDNA Cloning | Isolation of the HIVEP2 coding sequence and insertion into a plasmid vector. | Generation of constructs for overexpression, reporter assays, and in vitro transcription/translation. |
| Bacterial Expression | Production of HIVEP2 protein or its domains in E. coli. | High-yield production of protein for antibody generation and in vitro DNA binding studies. |
| Mammalian Expression | Expression of HIVEP2 in mammalian cell lines (e.g., HEK293, SK-N-AS). | Studies requiring proper protein folding and post-translational modifications; functional assays in a cellular context. |
| Baculovirus-Insect System | Use of baculovirus to express HIVEP2 in insect cells (e.g., Sf9). | Production of large quantities of properly folded and modified protein. |
Transcriptional Activity Assays (e.g., Reporter Gene Systems)
To quantify the transcriptional activity of HIVEP2, reporter gene assays are a fundamental tool. These assays typically involve linking a specific DNA sequence that HIVEP2 is thought to regulate to a reporter gene, such as luciferase or green fluorescent protein (GFP). duke.edunih.gov When HIVEP2 is expressed in cells containing this construct, its binding to the regulatory sequence can either activate or repress the expression of the reporter gene, which can be measured quantitatively. duke.edu
A notable example is the investigation of HIVEP2's effect on the SLC6A3 gene, which codes for the dopamine (B1211576) transporter. nih.govsinobiological.com In these studies, a reporter construct containing the SLC6A3 promoter region is co-transfected with a HIVEP2 expression vector into cells. nih.govgenecards.org The resulting luciferase activity is then measured to determine the extent to which HIVEP2 modulates the transcriptional activity of the SLC6A3 promoter. nih.gov This method has been instrumental in identifying HIVEP2 as a transcriptional activator of SLC6A3. sinobiological.com Similarly, luciferase reporter assays have been used to show that HIVEP2 can repress NF-κB-responsive gene expression. weebly.com
Table 2: Application of Reporter Gene Assays in HIVEP2 Research
| Target Gene/Pathway | Reporter System | Finding | Reference |
| SLC6A3 | Luciferase Assay | HIVEP2 activates transcription from the SLC6A3 promoter. | nih.govsinobiological.com |
| NF-κB Pathway | Luciferase Assay | HIVEP2 represses NF-κB-responsive gene expression. | weebly.com |
Advanced DNA-Protein Interaction Techniques (e.g., Electrophoretic Mobility Shift Assay, Chromatin Immunoprecipitation)
To confirm the direct binding of HIVEP2 to specific DNA sequences, researchers utilize advanced techniques like the Electrophoretic Mobility Shift Assay (EMSA) and Chromatin Immunoprecipitation (ChIP).
Electrophoretic Mobility Shift Assay (EMSA) is an in vitro technique used to detect protein-DNA interactions. wikipedia.orgresearchgate.netnih.gov It relies on the principle that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing gel than the free DNA fragment. researchgate.netnih.gov This "shift" in mobility indicates a binding event. This method can be used to identify the specific DNA sequence motifs that HIVEP2 recognizes. nih.gov
Chromatin Immunoprecipitation (ChIP) is a powerful in vivo technique that allows for the identification of DNA sequences bound by a specific protein within the natural chromatin context of the cell. wikipedia.org Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to HIVEP2 is used to immunoprecipitate the HIVEP2-DNA complexes. The associated DNA is then purified and identified by PCR or sequencing. ChIP assays have been crucial in confirming that HIVEP2 binds to the promoter region of the SLC6A3 gene in human neuroblastoma cells and post-mortem brain tissue. nih.gov
Table 3: Techniques for Studying HIVEP2-DNA Interactions
| Technique | Principle | Key Findings for HIVEP2 |
| EMSA | Detects the shift in electrophoretic mobility of a DNA fragment upon binding to a protein in vitro. | Confirms direct binding of HIVEP2 to specific DNA sequences, such as the 5'-GGGACTTTCC-3' motif found in viral and cellular enhancers. nih.gov |
| ChIP | Identifies DNA regions occupied by a specific protein in vivo by immunoprecipitating cross-linked protein-DNA complexes. | Demonstrated that HIVEP2 binds to the promoter domain of the human SLC6A3 gene in neuronal cells. nih.gov |
Characterization of Protein-Protein Interactions (e.g., Co-immunoprecipitation, Yeast Two-Hybrid)
Understanding the proteins that interact with HIVEP2 is key to uncovering its regulatory networks. Co-immunoprecipitation (Co-IP) and the yeast two-hybrid (Y2H) system are two widely used methods for this purpose. researchgate.netspringernature.com
Co-immunoprecipitation (Co-IP) is used to identify protein-protein interactions in vivo. In this technique, an antibody against HIVEP2 is used to pull down HIVEP2 from a cell lysate. Any proteins that are bound to HIVEP2 will be pulled down as well and can be identified by mass spectrometry or Western blotting. For instance, immunoprecipitation followed by mass spectrometry identified O-linked β-N-acetylglucosamine (O-GlcNAc) transferase as a binding partner of HIVEP2 (also known as MIBP1). weebly.com
The Yeast Two-Hybrid (Y2H) system is a genetic method for detecting protein-protein interactions. researchgate.netnih.govnih.govnih.gov The system relies on the reconstitution of a functional transcription factor when two proteins of interest (a "bait" and a "prey") interact. While specific large-scale Y2H screens for HIVEP2 are not prominently detailed in the provided context, this method remains a powerful tool for discovering novel interaction partners. nih.govspringernature.com
Other studies have indicated functional interactions, such as HIVEP2's role in repressing the NF-κB pathway and its interaction with TCF4, which suggest underlying protein-protein interactions that can be validated by these methods. nih.govmdpi.com
Table 4: Investigating Protein-Protein Interactions of HIVEP2
| Interacting Protein | Method of Identification | Functional Relevance | Reference |
| O-GlcNAc transferase | Immunoprecipitation and Mass Spectrometry | O-GlcNAcylation of HIVEP2 may regulate its activity. | weebly.com |
| TCF4 | Not specified in abstracts | Potential co-regulation of target genes. | |
| NF-κB pathway proteins | Functional assays (e.g., reporter assays) | HIVEP2 represses NF-κB-mediated transcription. | nih.govmdpi.com |
RNA-Protein Interaction Studies (e.g., RNA Immunoprecipitation, MicroRNA Target Validation)
HIVEP2 expression itself can be regulated by non-coding RNAs, such as microRNAs (miRNAs). Identifying these interactions is crucial for a complete understanding of HIVEP2's regulatory landscape.
RNA Immunoprecipitation (RIP) is a technique similar to ChIP, but it is used to identify RNAs that are associated with a specific protein. nih.gov An antibody against a protein of interest, in this case, a component of the RNA-induced silencing complex (RISC) like Argonaute (Ago), is used to pull down the protein and any associated RNAs. nih.gov These RNAs can then be identified by sequencing.
MicroRNA Target Validation involves several experimental steps to confirm that a specific miRNA directly targets a messenger RNA (mRNA), such as that of HIVEP2. nih.gov This often starts with computational predictions. Experimental validation can then be performed using reporter assays, where the predicted miRNA binding site from the HIVEP2 3'-UTR is cloned downstream of a luciferase reporter gene. nih.gov Co-expression of the specific miRNA would lead to a decrease in luciferase activity if the interaction is genuine. Further validation can be achieved by showing that overexpression of the miRNA leads to a decrease in endogenous HIVEP2 protein levels. nih.gov Research has indicated that human miR-186, miR-210, and miR-222 directly regulate the HIVEP2 gene, suggesting such validation has been performed.
Table 5: Methods for Studying RNA-HIVEP2 Interactions
| Interacting RNA | Method | Description |
| miR-186, miR-210, miR-222 | Likely validated via reporter assays and/or Western blotting. | These miRNAs have been shown to directly regulate the HIVEP2 gene, likely by binding to its mRNA and promoting its degradation or repressing its translation. |
Gene Perturbation Studies (e.g., siRNA/shRNA Knockdown, CRISPR/Cas9 Gene Editing)
To understand the function of HIVEP2, researchers often perturb its expression using gene silencing or gene-editing technologies.
siRNA/shRNA Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be designed to specifically target the HIVEP2 mRNA for degradation, leading to a temporary reduction in HIVEP2 protein levels. This "knockdown" approach has been used in cell culture to study the consequences of reduced HIVEP2 expression on target gene regulation and cellular phenotypes. nih.gov For example, siRNA-mediated knockdown of HIVEP2 has been used in conjunction with reporter assays to study its transcriptional effects. nih.gov
CRISPR/Cas9 Gene Editing: The CRISPR/Cas9 system allows for precise and permanent modification of the HIVEP2 gene in the genome of cells or organisms. This can be used to create complete "knockout" models, where the gene is rendered non-functional, or to introduce specific mutations. HIVEP2 knockout mouse models have been generated and have been invaluable in studying the in vivo roles of HIVEP2, revealing its importance in brain development and function, with knockout mice exhibiting hyperactivity and memory deficits. nih.govmdpi.com
Table 6: Gene Perturbation Approaches for HIVEP2 Functional Studies
| Technique | Approach | Model System | Key Findings |
| siRNA/shRNA | Transient knockdown of HIVEP2 expression. | Cultured cell lines (e.g., SK-N-AS). | Used to validate the role of HIVEP2 in regulating SLC6A3 expression. nih.gov |
| CRISPR/Cas9 | Permanent gene knockout. | Mouse models. | HIVEP2 knockout mice show cognitive impairments, anxiety-like behaviors, and hyperactivity. nih.govmdpi.com |
Cell Culture Models for Functional Analysis in Diverse Cell Lineages
In vitro studies using various cell culture models are essential for dissecting the molecular functions of HIVEP2 in a controlled environment. The choice of cell line is critical and depends on the specific biological question being addressed.
Given HIVEP2's high expression in the brain, neuronal cell lines are particularly relevant. mdpi.com Human neuroblastoma cell lines such as SK-N-AS and BE(2)-M17 have been used as models for dopaminergic neurons to study HIVEP2's role in regulating genes like SLC6A3. nih.gov Other immortalized cell lines in which HIVEP2 is expressed and studied include HepG2 (liver carcinoma), K562 (leukemia), Panc1 (pancreatic carcinoma), GM12878 (lymphoblastoid), HeLa-S3 (cervical cancer), and MCF-7 (breast cancer). weebly.com The use of these diverse cell lineages allows for the investigation of HIVEP2's function in various biological contexts, from neurodevelopment to immunology. weebly.commdpi.com
Table 7: Cell Culture Models Used in HIVEP2 Research
| Cell Line | Cell Type | Research Focus | Reference |
| SK-N-AS | Human Neuroblastoma | Model for dopaminergic neurons; study of SLC6A3 regulation. | nih.gov |
| BE(2)-M17 | Human Neuroblastoma | ChIP assays to study HIVEP2-DNA binding. | nih.gov |
| HepG2 | Human Liver Carcinoma | General expression and function studies. | weebly.com |
| K562 | Human Leukemia | General expression and function studies. | weebly.com |
| HeLa-S3 | Human Cervical Cancer | General expression and function studies. | weebly.com |
| MCF-7 | Human Breast Cancer | General expression and function studies. | weebly.com |
| Panc1 | Human Pancreatic Carcinoma | General expression and function studies. | weebly.com |
| GM12878 | Human Lymphoblastoid | General expression and function studies. | weebly.com |
Theoretical Implications and Future Research Trajectories for Hiv Enhancer Binding Protein Ep2
Elucidating the HIVEP2-Mediated Regulatory Networks in Health and Disease
HIV-enhancer binding protein 2 (HIVEP2), also known as Schnurri-2 (Shn2), is a large zinc finger-containing transcription factor that plays a crucial role in regulating the expression of a wide array of genes. sfari.orgmedlineplus.gov Its function is particularly prominent in the brain, where it is abundantly expressed and involved in growth and development. medlineplus.govmedlineplus.gov HIVEP2 is also implicated in the function of immune system cells and bone remodeling. medlineplus.govmedlineplus.gov The protein contains a ZAS domain, characterized by two separated zinc finger motifs, an acidic region, and a serine/threonine-rich sequence, which collectively enable it to bind to specific DNA sequences and modulate gene transcription. sfari.org
In a state of health, HIVEP2 is integral to several key physiological processes. It is a known regulator of neurodevelopmental pathways. nih.gov For instance, it enhances the expression of the somatostatin (B550006) receptor type II (SSTR-2), which is vital for neurotransmission and endocrine function. nih.govnih.gov Furthermore, HIVEP2 represses the transcription of the proto-oncogene c-myc, a critical regulator of cell growth, differentiation, and apoptosis. nih.gov It also plays a repressive role in the NF-κB pathway, which is involved in neuronal development, function, and survival. nih.gov
The dysregulation of HIVEP2-mediated networks is increasingly associated with various diseases. Loss-of-function mutations in the HIVEP2 gene are the cause of HIVEP2-related intellectual disability, a rare neurological disorder characterized by developmental delays, intellectual disability, hypotonia, and dysmorphic features. nih.govmedlineplus.gov Individuals with this condition may also exhibit behavioral abnormalities such as hyperactivity, anxiety, and autism spectrum disorder. medlineplus.govnih.gov The underlying mechanism is thought to be a shortage of functional HIVEP2 protein, leading to altered expression of genes critical for brain development. medlineplus.govmedlineplus.gov
In the context of cancer, HIVEP2 expression is often downregulated in breast cancer, suggesting it may be a contributing factor to the disease. nih.gov Research also indicates a link between HIVEP2 and the immune evasion of tumors. Specifically, HIVEP2 is associated with the expression of PD-L1, a protein that helps cancer cells avoid being attacked by the immune system. uky.edu Studies in mouse models have shown that a deficiency in HIVEP2 can lead to schizophrenia-like behavioral abnormalities and mild chronic inflammation in the brain. sfari.orgnih.gov
Identifying Novel HIVEP2 Interacting Partners and Downstream Effectors
The function of a transcription factor is largely defined by its interactions with other proteins and the genes it regulates. Research has begun to uncover the network of molecules that associate with HIVEP2 and the downstream pathways it influences.
One of the key interacting partners of HIVEP2 is Transcription Factor 4 (TCF4) . nih.gov HIVEP2 and TCF4 work together to activate the transcription of the somatostatin receptor type II (SSTR-2) gene. nih.govnih.gov This interaction is significant as both HIVEP2 and TCF4 are co-expressed in regions of the brain crucial for learning, such as the frontal cortex and hippocampus. nih.govnih.gov
HIVEP2 is also known to interact with components of the NF-κB signaling pathway . nih.gov Specifically, it has been shown to downregulate this pathway, and this effect can be modulated by O-GlcNAc transferase. nih.gov This interaction highlights a mechanism by which HIVEP2 can influence inflammation and immune responses. nih.gov
In the context of viral infection, particularly with HIV-1, HIVEP2's role as a transcription factor that binds to the viral enhancer region suggests potential interactions with viral proteins and other cellular factors involved in viral replication. nih.gov The expression of HIVEP2 mRNA is induced by mitogens and phorbol (B1677699) esters in T cells, indicating its potential involvement in the reactivation of latent HIV-1. nih.gov
Further research is needed to comprehensively map the HIVEP2 interactome. Identifying the full spectrum of its binding partners—including other transcription factors, co-activators, co-repressors, and chromatin remodeling complexes—will provide a more complete picture of its regulatory functions.
Table 1: Known Interacting Partners of HIVEP2
| Interacting Partner | Function of Interaction | Cellular Context |
| Transcription Factor 4 (TCF4) | Co-activation of SSTR-2 transcription | Brain (frontal cortex, hippocampus) |
| O-GlcNAc transferase | Modulation of HIVEP2-mediated NF-κB downregulation | General cellular processes |
Investigating the Therapeutic Potential of Modulating HIVEP2 Activity in Viral and Cellular Contexts
Given the diverse roles of HIVEP2 in both normal physiology and disease, modulating its activity presents a potential therapeutic avenue for a range of conditions. nih.gov
In the context of neurodevelopmental disorders associated with HIVEP2 loss-of-function, therapeutic strategies could focus on compensating for the reduced HIVEP2 activity. simonssearchlight.org While there are currently no specific medicines to treat HIVEP2-related syndrome, a genetic diagnosis can guide therapies and management. simonssearchlight.orgsimonssearchlight.org Research in mouse models has shown that anti-inflammatory drugs can ameliorate some of the behavioral and neurological symptoms associated with HIVEP2 deficiency, suggesting a potential therapeutic direction. nih.govnih.gov
In cancer , particularly breast cancer where HIVEP2 is often downregulated, restoring its function could be a therapeutic goal. nih.gov Furthermore, the link between HIVEP2 and PD-L1 expression suggests that targeting HIVEP2 could be a strategy to enhance the efficacy of immunotherapies in certain cancers, such as triple-negative breast cancer. uky.edu Determining if HIVEP2 protein levels can serve as a prognostic marker for immunotherapy is an active area of research. uky.edu
The original identification of HIVEP2 was in the context of HIV-1 , where it binds to the viral enhancer. nih.gov Its induction in T cells upon stimulation suggests a role in the switch from latent to active viral replication. nih.gov Therefore, inhibiting HIVEP2 activity could be a strategy to maintain viral latency and prevent viral rebound in HIV-infected individuals. Conversely, controlled activation of HIVEP2 might be part of a "shock and kill" strategy to eradicate the latent viral reservoir.
The association of HIVEP2 with substance use disorders also opens up new therapeutic possibilities. nih.gov The finding that HIVEP2 activity is altered in the ventral tegmental area (VTA) of the brain in an animal model of substance use disorder suggests that modulating HIVEP2 in dopamine (B1211576) neurons could influence vulnerability to addiction. nih.gov
Addressing Unresolved Questions in HIVEP2 Biology and HIV-1 Pathogenesis
Despite the progress made in understanding HIVEP2, several key questions remain unanswered, particularly concerning its precise role in both normal cellular function and the pathogenesis of HIV-1.
A major unresolved issue is the full extent of the HIVEP2-regulated gene network . While some downstream targets like SSTR-2, c-myc, and genes in the NF-κB pathway are known, a comprehensive, genome-wide analysis of HIVEP2 binding sites and their transcriptional consequences in different cell types is needed. nih.govnih.gov This would provide a more complete understanding of its diverse physiological roles.
The mechanisms by which HIVEP2 mutations lead to the specific clinical features of HIVEP2-related intellectual disability are not fully understood. medlineplus.govmedlineplus.gov While it is speculated that a shortage of the protein alters the expression of genes involved in brain development, the precise downstream pathways that are disrupted and lead to the observed phenotype require further investigation. medlineplus.govmedlineplus.gov
In the context of HIV-1 pathogenesis , the exact role of HIVEP2 remains to be fully elucidated. It is known to bind to the HIV-1 enhancer, but its precise impact on viral transcription in a physiological setting is not clear. nih.govnih.gov Does it primarily act as an activator or a repressor of viral gene expression? How does its activity interplay with other cellular and viral factors that regulate the HIV-1 long terminal repeat (LTR)? Answering these questions is crucial for understanding the mechanisms of viral latency and reactivation.
Furthermore, the regulation of HIVEP2 itself is an area that requires more research. What are the upstream signaling pathways that control HIVEP2 expression and activity? How is its function modulated by post-translational modifications beyond O-GlcNAcylation? nih.gov Understanding these regulatory mechanisms could provide additional targets for therapeutic intervention.
Finally, the connection between HIVEP2, inflammation, and various pathologies, including neurodevelopmental disorders and cancer, warrants further exploration. nih.govuky.edu Elucidating the mechanisms by which HIVEP2 modulates inflammatory responses could open up new therapeutic avenues for a wide range of diseases.
Q & A
Q. What are the canonical and non-canonical signaling pathways activated by EP2, and how can they be experimentally distinguished?
EP2, a Gαs-coupled GPCR, canonically activates adenylate cyclase, increasing cAMP and activating protein kinase A (PKA) . However, EP2 also engages non-canonical pathways, such as Src-mediated p38 MAPK phosphorylation, independent of cAMP . To distinguish these pathways:
- Methodology :
- Use EP2 agonists (e.g., butaprost) and measure cAMP via ELISA or FRET-based assays to confirm canonical activation .
- Block Gαs with NF449 or inhibit PKA with H89; if p38 phosphorylation persists, non-canonical pathways (e.g., Src) are implicated .
- Co-immunoprecipitation (Co-IP) and kinase assays (e.g., Src inhibitors like PP2) validate EP2-Src-β-arrestin complex formation .
Q. How does EP2 contribute to cancer progression, and what experimental models are used to study this?
EP2 is overexpressed in cancers (prostate, breast, colon) and drives proliferation via β-catenin, PI3K/Akt, and inflammatory cytokines (IL-6, IL-1β) .
- Methodology :
- In vitro : Use EP2 antagonists (e.g., PF-04418948) in cancer cell lines (e.g., Huh-7, DLD-1) to assess proliferation (MTT assay) and metastasis (transwell migration) .
- In vivo : EP2 knockout (KO) mice or xenograft models treated with EP2 modulators, followed by tumor histology and qPCR for β-catenin targets (e.g., c-Myc) .
- Transcriptomic profiling (RNA-seq) to identify EP2-regulated oncogenes .
Advanced Research Questions
Q. How can researchers resolve contradictions between EP2’s canonical (cAMP/PKA) and non-canonical (Src/β-arrestin) signaling in different contexts?
In Huh-7 hepatocellular carcinoma cells, EP2-induced Snail expression was unaffected by PKA inhibitors, suggesting context-dependent signaling .
- Methodology :
Q. What novel experimental designs can elucidate EP2’s role in neuroinflammation and Alzheimer’s disease (AD)?
EP2 in microglia drives Aβ-induced neuroinflammation via PGE2-EP2-NF-κB loops .
- Methodology :
- Microglial models : Primary microglia from EP2 KO mice treated with Aβ fibrils; measure TNF-α/IL-6 via ELISA and Iba1+ activation via flow cytometry .
- EP2 antagonists : Test small molecules (e.g., TG6-10-1) in AD mouse models (e.g., 5xFAD) with behavioral assays (Morris water maze) and amyloid plaque quantification .
- Spatial transcriptomics to map EP2 expression in AD brain regions .
Q. How does EP2 interact with β-arrestin to regulate inflammatory pathways, and what techniques validate this interaction?
EP2-β-arrestin complexes activate PI3K/Akt and ERK independently of Gαs, amplifying inflammatory responses .
- Methodology :
- Bioluminescence resonance energy transfer (BRET) to monitor real-time EP2-β-arrestin interactions .
- Proximity ligation assays (PLA) in macrophages to visualize EP2-Src-β-arrestin complexes .
- β-arrestin siRNA knockdown in EP2-overexpressing cells, followed by phospho-kinase arrays to identify suppressed pathways .
Methodological Considerations
- Contradictory Data : Discrepancies in EP2 signaling (e.g., PKA-independent Snail expression) require orthogonal validation (e.g., genetic KO + rescue experiments) .
- Therapeutic Targeting : EP2 antagonists must demonstrate target engagement in vivo via PET tracers or pharmacodynamic biomarkers (e.g., plasma PGE2 levels) .
- Advanced Techniques : Cryo-EM for EP2-Src complex structural resolution and CRISPRa/i screens to identify EP2 pathway modifiers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
